(-)-Quinpirole hydrochloride (-)-Quinpirole hydrochloride A dopamine D2/D3 receptor agonist.
Brand Name: Vulcanchem
CAS No.: 85798-08-9
VCID: VC0004210
InChI: InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1
SMILES: CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Molecular Formula: C13H22ClN3
Molecular Weight: 255.79 g/mol

(-)-Quinpirole hydrochloride

CAS No.: 85798-08-9

Cat. No.: VC0004210

Molecular Formula: C13H22ClN3

Molecular Weight: 255.79 g/mol

* For research use only. Not for human or veterinary use.

(-)-Quinpirole hydrochloride - 85798-08-9

CAS No. 85798-08-9
Molecular Formula C13H22ClN3
Molecular Weight 255.79 g/mol
IUPAC Name (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride
Standard InChI InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1
Standard InChI Key HJHVRVJTYPKTHX-HTMVYDOJSA-N
Isomeric SMILES CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl
SMILES CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Canonical SMILES CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl

Chemical Identity and Physicochemical Properties

(-)-Quinpirole hydrochloride, chemically designated as (4aR-trans)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline hydrochloride, is a chiral compound with a molecular weight of 255.79 g/mol . Its structure features a pyrazoloquinoline backbone substituted with a propyl group, conferring specificity for dopamine D₂-like receptors. The compound’s enantiomeric purity is critical, as the (-)-enantiomer demonstrates significantly higher receptor affinity compared to its (+)-counterpart .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC13H21N3HCl\text{C}_{13}\text{H}_{21}\text{N}_{3}\cdot\text{HCl}
CAS Number85798-08-9
Optical Rotation[α]D25=124.5[\alpha]^{25}_D = -124.5^\circ (c=0.4, H₂O)
SolubilityWater-soluble
Purity≥98%

Pharmacological Mechanism and Receptor Affinity

(-)-Quinpirole hydrochloride acts as a selective agonist at dopamine D₂ and D₃ receptors, with dissociation constants (KiK_i) of 4.8 nM and ~24 nM, respectively . Its affinity for D₄ receptors is weaker (Ki30K_i \approx 30 nM), and it shows negligible activity at D₁ receptors (Ki=1900K_i = 1900 nM) . This selectivity underpins its utility in studying dopaminergic pathways without confounding interactions with other receptor subtypes.

Neuropharmacological Effects on Dopaminergic Pathways

Acute vs. Chronic Administration

Acute quinpirole treatment increases dopamine levels in the nucleus accumbens (NAc) and right prefrontal cortex (PFC) while reducing the metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the amygdala . Conversely, chronic administration upregulates subcortical dopamine activity, evidenced by elevated DOPAC in the striatum and amygdala . These region-specific changes highlight the compound’s role in modulating mesolimbic and mesocortical pathways.

Table 2: Regional Dopaminergic Effects

Brain RegionAcute EffectChronic EffectSource
Nucleus Accumbens↑ Dopamine↔ Dopamine
Prefrontal Cortex↑ Dopamine (right hemisphere)↓ Dopamine (left hemisphere)
Striatum↔ DOPAC↑ DOPAC
Amygdala↓ DOPAC↑ DOPAC

Behavioral Sensitization

Repeated quinpirole administration induces psychomotor sensitization, a phenomenon linked to compulsive behaviors in obsessive-compulsive disorder (OCD) . Sensitized animals exhibit asymmetric PFC modulation, with left-hemisphere dopaminergic depletion correlating with persistent hyperactivity .

Behavioral and Cognitive Implications

Sensorimotor Gating and Schizophrenia

Quinpirole disrupts prepulse inhibition (PPI) of the acoustic startle response, a deficit observed in schizophrenia . Chronic treatment restores PPI via PKA activation and CREB phosphorylation in the NAc, suggesting adaptive mechanisms that counterbalance D₂ overactivity . Intra-accumbens infusion of Sp-cAMPS, a PKA activator, mimics this protective effect, implicating cAMP signaling in antipsychotic pathways .

Impulsivity Modulation

In the 5-choice serial reaction time task (5CSRTT), high-dose quinpirole reduces premature responses in rats, indicating improved impulse control . This contrasts with its pro-sensitization effects, underscoring dose-dependent behavioral outcomes.

Neuroadaptive Responses to Chronic Exposure

PKA and CREB Signaling

Repeated quinpirole increases basal PKA activity and CREB phosphorylation in the NAc without altering adenylate cyclase function . This adaptation may stabilize synaptic plasticity, offering insights into tolerance mechanisms in dopamine-targeted therapies.

Table 3: Neurochemical Adaptations

ParameterChangeFunctional ImplicationSource
PKA Activity↑ 30%Enhanced signal transduction
CREB Phosphorylation↑ 2-foldLong-term synaptic plasticity
D₂ Receptor DensityNo receptor upregulation

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